Methyl 2-(2-iodophenyl)acrylate
Description
Methyl 2-(2-iodophenyl)acrylate is an acrylate ester featuring a phenyl ring substituted with an iodine atom at the ortho position. Its structure combines the reactivity of the acrylate group (CH₂=CHCOO⁻) with the steric and electronic effects of the 2-iodophenyl substituent.
Properties
Molecular Formula |
C10H9IO2 |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
methyl 2-(2-iodophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9IO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-6H,1H2,2H3 |
InChI Key |
WNEZZSDRHXJVTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C1=CC=CC=C1I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of this compound generally involves the formation of the acrylate double bond conjugated with the 2-iodophenyl substituent. Two main strategies are commonly reported:
- Heck-type or cross-coupling reactions starting from halogenated arenes and acrylate derivatives.
- Condensation or Wittig-type reactions involving 2-iodobenzaldehyde or related intermediates with methyl acrylate or its precursors.
Synthesis via Wittig or Horner-Wadsworth-Emmons Reaction
One documented approach involves the reaction of 2-iodobenzaldehyde with phosphonate reagents or stabilized ylides to form the acrylate double bond. This method benefits from mild reaction conditions and good stereoselectivity.
- For example, phosphonoacetate derivatives can be reacted with 2-iodobenzaldehyde under basic conditions to afford this compound with high E-selectivity.
- The reaction typically proceeds in polar aprotic solvents like tetrahydrofuran or dimethylformamide, using bases such as potassium carbonate or sodium hydride.
Preparation from 2-Iodobenzaldehyde via Knoevenagel Condensation
Another route involves Knoevenagel condensation of 2-iodobenzaldehyde with methyl acetate derivatives or active methylene compounds under basic catalysis. This method is advantageous for its simplicity and accessibility of starting materials.
Detailed Synthetic Procedure Example (Based on Literature)
A representative synthesis of ethyl 3-(2-iodophenyl)acrylate (closely related to this compound) is described in the literature:
- Step 1: Preparation of 2-iodobenzaldehyde by iodination of 2-bromobenzaldehyde or other precursors.
- Step 2: Wittig or Horner-Wadsworth-Emmons reaction of 2-iodobenzaldehyde with methyl or ethyl phosphonoacetate.
- Step 3: Purification by column chromatography to isolate the acrylate ester as a pale yellow oil.
- Yields: Typically around 80-85% with high stereoselectivity.
Purification and Characterization
- The product is usually purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
- Characterization is confirmed by NMR spectroscopy (both ^1H and ^13C), IR spectroscopy, and mass spectrometry.
- Typical ^1H NMR signals for the acrylate vinyl protons appear downfield (~7-8 ppm), aromatic protons at 7-7.9 ppm, and the methyl ester singlet near 3.6 ppm.
Data Table: Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Wittig/Horner-Wadsworth-Emmons | 2-Iodobenzaldehyde + phosphonate | Base (K2CO3, NaH), THF or DMF | 80-85 | >98 | High stereoselectivity, mild conditions |
| Knoevenagel Condensation | 2-Iodobenzaldehyde + active methylene compound | Base catalyst, solvent like ethanol | 70-80 | >95 | Simple, cost-effective |
| Cross-Coupling (Suzuki, Heck) | 2-Iodoaryl halide + acrylate derivative | Pd catalyst, base, elevated temp | 60-75 | >95 | Requires Pd catalyst, sensitive conditions |
Notes on Industrial Preparation and Purity Enhancement
- A patent on related acrylate esters (e.g., 2-methylol methyl acrylate) describes multi-step extraction and purification methods involving sequential organic solvent extractions and salt saturation to achieve high purity (>99.5%) and yields (~75%). Although this patent focuses on a different but structurally related acrylate, similar purification strategies could be adapted for this compound.
- Solvents such as toluene, dimethylbenzene, chloroform, and methylene dichloride are used in extraction steps.
- Salt additives like sodium chloride or calcium chloride are employed to improve phase separation during extraction.
Research Findings and Challenges
- The iodophenyl group is a good leaving group and reactive site for further substitution, but its presence requires careful control of reaction conditions to avoid deiodination or side reactions.
- Iodination methods for aromatic rings often use iodine monochloride with K2CO3 in chloroform to achieve regioselective substitution.
- Cross-coupling reactions involving aryl iodides are well-established but require expensive palladium catalysts and inert atmosphere, which may limit industrial scalability.
- Radical cyclization and other advanced synthetic methodologies have been explored for related iodophenyl acrylates, offering stereochemical control and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-iodophenyl)acrylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the acrylate group can lead to the formation of alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as a reducing agent.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl acrylates.
Oxidation Reactions: Products include phenylacrylic acids or ketones.
Reduction Reactions: Products include phenylpropanols or related alcohols
Scientific Research Applications
Methyl 2-(2-iodophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is employed in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of methyl 2-(2-iodophenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The iodine atom on the phenyl ring makes it a good leaving group, facilitating substitution reactions. The acrylate group can undergo polymerization or addition reactions, leading to the formation of various polymers and copolymers. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations:
- Electronic Effects: The iodine atom in the target compound exerts an electron-withdrawing inductive effect, similar to cyano () and acetyl () groups. However, iodine’s polarizability enables unique halogen bonding interactions, absent in analogs like chloromethyl derivatives ().
- Biological Relevance: Hydroxymethyl () and cyanophenyl-hydroxymethyl () analogs demonstrate bioactivity via hydrogen bonding or metal coordination. The iodine substituent may enhance biological interactions through halogen bonding.
Physical and Chemical Properties
- Molecular Weight : The iodine atom increases molecular weight (~290.09 g/mol) compared to lighter analogs like Methyl 2-(hydroxymethyl)acrylate (116.12 g/mol, ).
- Melting/Boiling Points: While direct data are unavailable, iodine’s larger atomic radius likely elevates melting points relative to methoxy or cyano-substituted acrylates (e.g., ).
- Solubility : The hydrophobic iodine substituent may reduce aqueous solubility compared to polar hydroxymethyl () or sulfonyl () derivatives.
Q & A
How can researchers optimize the synthesis of Methyl 2-(2-iodophenyl)acrylate to improve yield and purity?
Level : Basic
Methodological Answer :
Optimization often involves selecting appropriate coupling reagents and reaction conditions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce the iodophenyl group, leveraging iodine's role as a directing/leaving group. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the acrylate from byproducts. Stabilizing agents like BHT (0.1–1%) may prevent polymerization during storage . Kinetic studies under varying temperatures (20–80°C) and catalysts (e.g., Pd(PPh₃)₄) can identify optimal conditions. Monitor reaction progress via TLC or HPLC with UV detection at 254 nm.
What advanced techniques are recommended for resolving structural ambiguities in this compound derivatives?
Level : Advanced
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. For example, SMART/SAINT data collection systems (Bruker) can resolve steric effects from the bulky iodophenyl group. Nuclear Overhauser Effect (NOE) NMR experiments (e.g., 2D NOESY) clarify spatial arrangements of substituents. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular formulas. Computational tools like Gaussian 16 can model electronic environments and predict NMR shifts, cross-referenced with experimental data .
How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
Level : Advanced
Methodological Answer :
The iodine atom acts as an electron-withdrawing group, polarizing the acrylate double bond and enhancing electrophilicity. In Heck reactions, iodine’s leaving-group ability facilitates palladium insertion, forming π-allyl intermediates. For Suzuki couplings, the C–I bond undergoes oxidative addition with Pd(0), enabling aryl-aryl bond formation. Compare reactivity with bromo/chloro analogues using kinetic profiling (e.g., monitoring via ¹H NMR). Substituent effects can be quantified via Hammett σ constants, with iodine’s σₚ⁺ (~0.18) modulating reaction rates .
What experimental designs are effective for screening the biological activity of this compound?
Level : Basic
Methodological Answer :
Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC values against S. aureus or E. coli). For anticancer activity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to controls. Enzyme inhibition studies (e.g., kinase assays) require fluorogenic substrates to track activity. Include dose-response curves (1–100 µM) and triplicate measurements. For mechanistic insights, pair with molecular docking (AutoDock Vina) to predict binding to biological targets like tubulin or topoisomerases .
How can computational methods elucidate the electronic effects of the iodophenyl group on reactivity?
Level : Advanced
Methodological Answer :
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron density distribution. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between the iodine atom and acrylate moiety. Compare charge densities at the α,β-positions of the acrylate to assess resonance stabilization. Solvent effects (e.g., DMSO vs. THF) are modeled using the Polarizable Continuum Model (PCM) .
What methodologies assess the thermal and photochemical stability of this compound?
Level : Basic
Methodological Answer :
Thermogravimetric analysis (TGA) under nitrogen (10°C/min) identifies decomposition temperatures (>150°C typical for acrylates). Differential Scanning Calorimetry (DSC) detects exothermic/endothermic events (e.g., melting points, polymerization). For photostability, expose samples to UV light (254 nm) and monitor degradation via HPLC. Stabilizers like BHT (1%) or storage at 2–8°C in amber vials mitigate decomposition. Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
